Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a complex organic compound belonging to the quinolone family. This compound is notable for its unique structure, which combines a quinolone core with a benzoate ester, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with methyl 4-aminobenzoate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent quality and yield. The use of high-temperature transesterification or ester hydrolysis is common in industrial settings to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, DMSO, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of hydroquinoline compounds .
Scientific Research Applications
Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolone core but differ in their substituents, leading to variations in their biological activities.
Nalidixic Acid: An early quinolone antibiotic with a simpler structure but similar mechanism of action.
Ciprofloxacin: A more advanced quinolone with enhanced antimicrobial activity.
Uniqueness
Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to its combination of a quinolone core with a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 4-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-3-12-23-16-7-5-4-6-15(16)18(24)17(20(23)26)19(25)22-14-10-8-13(9-11-14)21(27)28-2/h4-11,24H,3,12H2,1-2H3,(H,22,25) |
InChI Key |
PAXLTEUGJSIXMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O |
Origin of Product |
United States |
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